1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE
Overview
Description
1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a furan ring, an azepane ring, and a tetrafluorophenoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,3,5,6-tetrafluorophenol with a suitable furan derivative under controlled conditions to form the furan-2-carbaldehyde intermediate . This intermediate is then reacted with azepane in the presence of a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The azepane ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, piperidine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde: Shares the furan and tetrafluorophenoxy groups but lacks the azepane ring.
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate: Contains a similar tetrafluorophenoxy group but has a different core structure.
Uniqueness
1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its combination of a furan ring, an azepane ring, and a tetrafluorophenoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
azepan-1-yl-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO3/c19-12-9-13(20)16(22)17(15(12)21)25-10-11-5-6-14(26-11)18(24)23-7-3-1-2-4-8-23/h5-6,9H,1-4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXJDXLAOTERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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